(R)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid

Beschreibung

Introduction to (R)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic Acid

Systematic Nomenclature and Structural Elucidation

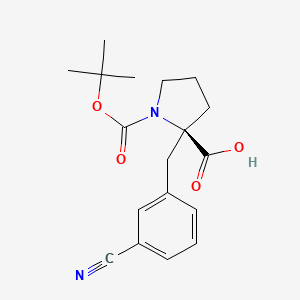

The compound’s IUPAC name is (2R)-2-[(3-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid. Its molecular formula, C₁₈H₂₂N₂O₄ , corresponds to a molecular weight of 330.4 g/mol . Key structural features include:

- A pyrrolidine ring (five-membered saturated heterocycle with one nitrogen atom).

- A tert-butoxycarbonyl (Boc) protecting group attached to the pyrrolidine nitrogen.

- A 3-cyanobenzyl substituent at the C2 position of the pyrrolidine ring.

- A carboxylic acid group at the C2 position, creating a geminal substitution pattern.

The stereochemistry at the C2 position is defined as R-configuration, critical for its spatial orientation in chiral environments. The Boc group enhances solubility and stability during synthetic procedures, while the cyanobenzyl moiety introduces aromatic and electronic diversity.

Table 1: Key Structural Descriptors

Historical Development in Heterocyclic Chemistry

The synthesis of this compound reflects advancements in pyrrolidine chemistry and protecting-group strategies . Pyrrolidine, first characterized in the 19th century, gained prominence due to its presence in alkaloids like nicotine and its utility in drug discovery. The introduction of the Boc group in the mid-20th century revolutionized peptide synthesis by enabling selective amine protection.

The 3-cyanobenzyl substituent exemplifies modern trends in introducing electron-withdrawing groups to modulate reactivity. This modification likely emerged from efforts to enhance steric and electronic profiles for applications in asymmetric catalysis or bioactive molecule design. The compound’s synthesis typically involves:

Position Within Pyrrolidine Derivative Classifications

This compound belongs to three subclasses of pyrrolidine derivatives:

Boc-Protected Pyrrolidines

- The Boc group shields the pyrrolidine nitrogen, a strategy widely used in peptide synthesis.

- Compared to N-Boc-pyrrolidine (C₉H₁₇NO₂), this derivative’s C2 substitutions add complexity.

Pyrrolidine Carboxylic Acids

- Analogous to proline (pyrrolidine-2-carboxylic acid), but with a geminal carboxylic acid and benzyl group.

- The carboxylic acid enables salt formation or conjugation, while the benzyl group introduces lipophilicity.

Cyanobenzyl-Substituted Heterocycles

- The 3-cyanobenzyl group is rare in natural products but common in synthetic ligands and enzyme inhibitors.

- Similar to methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate (C₁₃H₁₄N₂O₂), but with distinct substitution patterns.

Table 2: Comparison with Related Pyrrolidine Derivatives

Eigenschaften

IUPAC Name |

(2R)-2-[(3-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-17(2,3)24-16(23)20-9-5-8-18(20,15(21)22)11-13-6-4-7-14(10-13)12-19/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,21,22)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTRKDHDWPBJPO-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC(=CC=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375984 | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959578-30-4 | |

| Record name | 1-(1,1-Dimethylethyl) (2R)-2-[(3-cyanophenyl)methyl]-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959578-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Initial Steps

The synthesis often begins from chiral pyrrolidine derivatives or protected amino acids. For example, compounds such as N-Boc-protected pyrrolidine derivatives or pyrrolidine-2-carboxylates are used as starting points.

- A chiral precursor with a protected amino group (e.g., N-Boc-pyrrolidine-2-carboxylate) is prepared or purchased.

- The 3-cyanobenzyl substituent is introduced via alkylation at the 2-position of the pyrrolidine ring.

Alkylation with 3-Cyanobenzyl Group

The key step involves alkylation of the 2-position with a 3-cyanobenzyl halide or equivalent electrophile under conditions that preserve stereochemistry.

- Alkylation is typically performed using strong bases (e.g., LDA, sodium hydride) to generate the carbanion at the 2-position.

- The electrophile, 3-cyanobenzyl bromide or chloride, is added to the reaction mixture.

- The reaction is conducted at low temperatures (e.g., -78°C) to minimize racemization.

- Phase transfer catalysts or polar aprotic solvents (e.g., THF) may be used to enhance reaction efficiency.

Protection of the Nitrogen Atom

The nitrogen atom is protected with a tert-butoxycarbonyl group to prevent side reactions and facilitate purification.

- Di-tert-butyl dicarbonate (Boc2O) is commonly used as the protecting reagent.

- The reaction is catalyzed by bases such as 4-dimethylaminopyridine (DMAP) or triethylamine.

- Reaction conditions are mild, typically room temperature overnight in solvents like tertiary butanol or methanol.

- The yield of Boc protection is high, often above 80-90%.

Catalytic Hydrogenation and Stereoselectivity

In some routes, catalytic hydrogenation is employed to reduce double bonds in intermediates or to set stereochemistry.

- Catalysts such as palladium on carbon (Pd/C) are used.

- The presence of chiral catalysts or directing groups can favor the formation of the cis isomer with retention of stereochemistry.

- This step is crucial to obtain the (R)-enantiomer in high enantiomeric excess.

- Unexpectedly, some methods achieve cis isomer formation without racemization, which is uncommon in typical catalytic hydrogenations.

Hydrolysis and Final Functional Group Adjustment

The ester or protected carboxyl groups are hydrolyzed to yield the free carboxylic acid.

- Hydrolysis is performed under mild basic conditions using lithium hydroxide, sodium hydroxide, or potassium hydroxide in aqueous-organic solvent mixtures (e.g., THF-water).

- The reaction is carried out at room temperature overnight.

- Acidification of the reaction mixture after hydrolysis liberates the free acid.

- The final product is purified by extraction and chromatography.

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, DMAP, tertiary butanol, 25°C, overnight | 91.9 | High yield, mild conditions |

| Alkylation with 3-cyanobenzyl halide | LDA, THF, -78°C, slow addition of electrophile | Not specified | Stereoselective, low temperature to avoid racemization |

| Catalytic Hydrogenation | Pd/C catalyst, hydrogen gas, room temperature | 75.6 | Cis isomer formation with stereochemical retention |

| Hydrolysis | LiOH, THF-water, 25°C, overnight | ~100 | Quantitative hydrolysis to carboxylic acid |

Notes on Process Advantages and Challenges

- The described methods use relatively inexpensive and readily available reagents.

- Mild reaction conditions reduce side reactions and decomposition.

- The stereochemical control during alkylation and hydrogenation is critical and achieved through temperature control and choice of catalysts.

- Some traditional methods use toxic reagents like 9-Borabicyclo[3.3.1]nonane (9-BBN) and sodium cyanide, which are avoided in improved routes.

- The overall process is designed to minimize racemization and maximize yield, making it suitable for scale-up and commercial production.

Summary of Key Literature and Patent Sources

- US Patent US5633262A describes synthetic routes for N-Boc-protected pyrrolidine derivatives with various substituents, including alkylation and oxidation steps relevant to the target compound.

- EP Patent EP3015456A1 provides detailed preparation methods for pyrrolidine-2-carboxylic acid derivatives, including Boc protection, catalytic hydrogenation with stereoselectivity, and hydrolysis steps with high yields and mild conditions.

- PubChem database (CID 2761908) confirms the chemical identity and provides molecular formula and synonyms for the compound.

- Recent research (2024) includes metal-free photocatalytic methods for related pyrrolidine derivatives, indicating ongoing development of novel synthetic approaches.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Drug Development

(R)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

- Case Study : In the development of novel analgesics, derivatives of this compound have been synthesized to evaluate their efficacy against pain pathways. Research has shown that certain modifications can lead to compounds with improved potency and selectivity for specific receptors.

Peptide Synthesis

The Boc group is commonly used in peptide synthesis as a protecting group for amines. This compound can be utilized in the solid-phase synthesis of peptides, allowing for the selective formation of peptide bonds while protecting sensitive functional groups.

- Example : Researchers have successfully employed this compound to synthesize cyclic peptides that exhibit enhanced stability and bioactivity compared to linear counterparts.

Synthesis of Complex Molecules

The versatility of this compound makes it a valuable building block in organic synthesis. It can participate in various reactions, including:

- Nucleophilic Substitution : The cyanobenzyl group can be replaced with other nucleophiles, allowing for the introduction of diverse functional groups.

- Cyclization Reactions : The compound can undergo cyclization to form more complex cyclic structures, which are often found in natural products and pharmaceuticals.

Potential Therapeutic Uses

Research into the biological activity of this compound suggests potential therapeutic applications beyond its role as a synthetic intermediate.

Anticancer Activity

Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by targeting specific cancer cell lines. The incorporation of the cyanobenzyl group is believed to enhance interaction with cellular targets involved in cancer progression.

Neuroprotective Effects

There is emerging evidence that compounds related to this structure may offer neuroprotective benefits. Investigations into their mechanisms suggest they could modulate neuroinflammatory pathways, presenting potential applications in neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Pyrrolidine Derivatives

The following table highlights key structural analogs and their substituent differences:

Key Observations:

- Electronic Effects: The 3-cyanobenzyl group in the target compound introduces a strong electron-withdrawing cyano group, which may enhance its reactivity in coupling reactions compared to electron-donating substituents like the 3-phenylallyl group .

- Steric Effects: Bulkier substituents (e.g., 3,4-dichlorobenzyl) may hinder synthetic accessibility but improve binding specificity in drug design .

- Stereochemistry: The (R)-configuration of the target compound contrasts with its (S)-enantiomer (CAS: 1217637-32-5), which could exhibit divergent biological activities or synthetic yields .

Physicochemical Properties

- Melting Point: The target compound’s melting point is unspecified, but the structurally similar 1-Boc-2-(3-methylbut-2-en-1-yl)pyrrolidine-2-carboxylic acid melts at 110–111°C .

- Stability: The Boc group in the target compound enhances stability under basic conditions, whereas unprotected pyrrolidines are prone to racemization .

- Storage: The compound is recommended for storage at 2–8°C in a sealed, dry environment to prevent Boc group cleavage .

Biologische Aktivität

(R)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid, with CAS number 706806-60-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its properties, biological activities, and implications in drug development based on available literature and data.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃N₁O₄ |

| Molecular Weight | 305.37 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 2.36 - 3.01 |

| Solubility | High GI absorption; BBB permeant |

Anticancer Activity

Recent studies have explored the anticancer potential of various pyrrolidine derivatives, including those structurally related to this compound. The structure-activity relationship (SAR) indicates that modifications in the side chains significantly affect cytotoxicity against cancer cell lines. For instance, compounds with specific substitutions demonstrated reduced viability in A549 human pulmonary adenocarcinoma cells, suggesting a potential pathway for anticancer drug development .

Case Study:

In a comparative study, derivatives of pyrrolidine including this compound were tested against A549 cells. Results indicated that certain substitutions led to a viability reduction of up to 63.4% compared to untreated controls, highlighting the efficacy of these compounds .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. While specific data on this compound is limited, related compounds have shown varying degrees of activity against Gram-positive bacteria and drug-resistant fungi. The screening of similar pyrrolidine derivatives indicated some exhibited significant antimicrobial activity, warranting further exploration into this class for therapeutic applications .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics:

- GI Absorption: High

- Blood-Brain Barrier (BBB) Permeability: Yes

- P-glycoprotein Substrate: No

These properties indicate its potential for central nervous system targeting and systemic administration without significant efflux by P-glycoprotein .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

- Tert-butoxycarbonyl Group: Enhances solubility and stability.

- Cyanobenzyl Substitution: Influences interaction with biological targets.

Q & A

Q. What are the molecular formula, weight, and key identifiers for this compound?

The molecular formula is C₁₇H₂₁N₂O₄ , with a molecular weight of 330.38 g/mol . The CAS number is 959578-30-4 , and the MDL number is MFCD06796810 . These identifiers are critical for database searches, spectral comparisons, and regulatory documentation.

Q. What storage conditions are recommended to maintain compound stability?

For solid forms, store at -20°C in a tightly sealed container under inert atmosphere. For stock solutions, aliquot and store at -80°C (stable for 6 months) or -20°C (stable for 1 month). Avoid repeated freeze-thaw cycles to prevent degradation .

Q. What safety protocols are essential during handling?

- PPE : Wear safety goggles, nitrile gloves, and a lab coat. Use a fume hood for weighing or solution preparation.

- First Aid : In case of skin contact, wash immediately with water. For eye exposure, rinse for 15 minutes and seek medical attention.

- Hazard Codes : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .

Advanced Research Questions

Q. How can solubility be optimized for in vitro assays?

- Heating : Warm the compound to 37°C to reduce viscosity.

- Sonication : Use an ultrasonic bath for 10–15 minutes to disrupt crystal lattices.

- Solvent Selection : Prioritize dimethyl sulfoxide (DMSO) for initial solubilization, followed by dilution with aqueous buffers containing PEG300 or Tween 80 to maintain solubility .

Q. What strategies ensure stability during long-term experimental workflows?

- Aliquoting : Divide stock solutions into single-use aliquots to minimize freeze-thaw cycles.

- Inert Atmosphere : Store under nitrogen or argon to prevent oxidation.

- Degradation Monitoring : Perform periodic HPLC analysis (e.g., C18 column, UV detection at 254 nm) to detect hydrolytic or oxidative byproducts .

Q. What formulation protocol is recommended for in vivo administration?

Stock Preparation : Dissolve in DMSO to 10 mM (3.09 mg/mL).

Dilution : Mix with PEG300 (30%), Tween 80 (5%), and saline (65%) sequentially, ensuring clarity at each step.

Dosing : Administer intravenously or intraperitoneally within 1 hour of preparation to avoid precipitation .

Q. How should discrepancies in purity assessments be resolved?

- Analytical Triangulation : Cross-validate purity using HPLC (reverse-phase), NMR (¹H/¹³C for functional groups), and mass spectrometry (ESI-MS for molecular ion confirmation).

- Batch Comparison : Contrast results with the Certificate of Analysis (COA) provided by suppliers, which typically reports >98% purity .

Q. How can racemization be minimized during chiral derivatization?

- Temperature Control : Conduct reactions below 25°C to reduce thermal energy-driven stereochemical inversion.

- pH Management : Avoid strongly acidic/basic conditions; use buffered solutions (pH 6–8) during functional group modifications.

- Monitoring : Track optical rotation ([α]ᴅ) or use chiral HPLC (e.g., Chiralpak IA column) to confirm enantiomeric excess .

Methodological Notes

- Spectral Data Interpretation : For NMR, compare chemical shifts of the tert-butyl group (~1.4 ppm) and cyanobenzyl protons (~7.5 ppm) to literature values .

- Yield Optimization : While direct synthesis data for this compound is limited, analogous Boc-protected pyrrolidine syntheses use palladium-catalyzed coupling (e.g., Pd(OAc)₂, XPhos ligand) under inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.